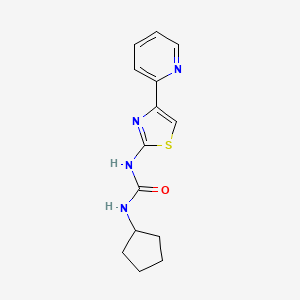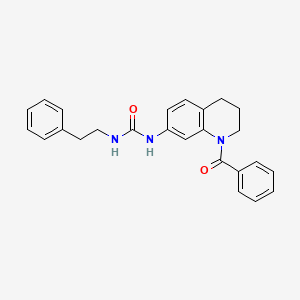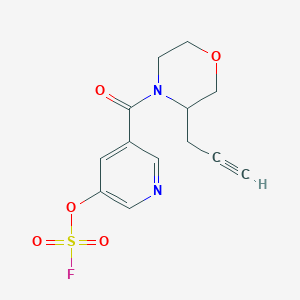![molecular formula C20H20N2O2 B2931588 2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 922927-31-9](/img/structure/B2931588.png)
2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of dihydropyridazinones This compound is characterized by its unique structure, which includes a pyridazinone core substituted with dimethylphenyl and methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzyl chloride with 3-methoxybenzaldehyde to form an intermediate, which is then cyclized with hydrazine hydrate under reflux conditions to yield the desired dihydropyridazinone compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, industrial synthesis may employ advanced purification techniques like recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
科学研究应用
2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its biological activity, including its effects on enzyme inhibition and receptor binding, to understand its potential as a drug candidate.
Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and cellular responses. The exact molecular pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
- 2-[(2,5-dimethylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one
- 2-[(2,5-dimethylphenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
- 2-[(2,5-dimethylphenyl)methyl]-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one
Uniqueness
Compared to similar compounds, 2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both dimethylphenyl and methoxyphenyl groups, which confer distinct electronic and steric properties
属性
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-7-8-15(2)17(11-14)13-22-20(23)10-9-19(21-22)16-5-4-6-18(12-16)24-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYDDHAYYEVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B2931505.png)
![2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B2931508.png)
![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/new.no-structure.jpg)
![4-Azaspiro[2.3]hexane](/img/structure/B2931510.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2931512.png)
![1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2931513.png)
![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)

![3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2931519.png)
![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)




